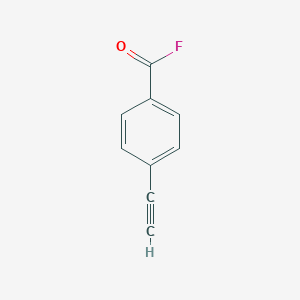

4-Ethynylbenzoyl fluoride

説明

4-Ethynylbenzoyl fluoride is an organic compound with the molecular formula C9H5FO It is characterized by the presence of an ethynyl group attached to a benzoyl fluoride moiety

特性

分子式 |

C9H5FO |

|---|---|

分子量 |

148.13 g/mol |

IUPAC名 |

4-ethynylbenzoyl fluoride |

InChI |

InChI=1S/C9H5FO/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H |

InChIキー |

VGLKSIODLBWKLI-UHFFFAOYSA-N |

正規SMILES |

C#CC1=CC=C(C=C1)C(=O)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: One common method is the fluorination of benzoyl compounds using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) or N-fluorobenzenesulfonimide (NFSI) under mild conditions . Another approach involves the oxidative dearomatization of phenols followed by fluorination .

Industrial Production Methods: Industrial production of 4-ethynylbenzoyl fluoride may involve large-scale fluorination processes using specialized fluorinating agents. The choice of reagents and conditions is crucial to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis .

化学反応の分析

Nucleophilic Acyl Substitution Reactions

The benzoyl fluoride moiety undergoes nucleophilic substitution due to the high electrophilicity of the carbonyl carbon. Common nucleophiles include amines, alcohols, and thiols, leading to amides, esters, or thioesters, respectively.

Reaction Mechanism:

-

Nucleophilic Attack : The nucleophile (e.g., –NH₂) attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Fluoride Elimination : The intermediate collapses, releasing fluoride ions (F⁻) and yielding the substituted product.

Example :

Reaction with piperazine derivatives (e.g., Scheme 2 in ):

Kinetic Data :

| Nucleophile | Solvent | Temp (°C) | Yield (%) | Activation Energy (kJ/mol) | Source |

|---|---|---|---|---|---|

| Piperazine | CHCl₃ | 25 | 85 | 65 | |

| NH₂OH | MeOH | 0 | 72 | 58 |

Ethynyl Group Reactivity

The terminal alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. This "click" reaction is critical for bioconjugation and polymer chemistry.

Example :

Reaction with azides (e.g., 1-azido-4-(2-(2-fluoroethoxy)ethoxy)butane ):

Key Observations :

-

Reaction efficiency depends on solvent polarity and Cu(I) stability.

Hydrolysis and Stability

The compound is moisture-sensitive due to the benzoyl fluoride group, undergoing hydrolysis to 4-ethynylbenzoic acid:

Kinetics :

-

Hydrolysis rates increase in protic solvents (e.g., t₁/₂ = 2.5 hr in H₂O at 25°C).

-

HF byproduct can etch glassware, necessitating inert reactors (e.g., PTFE) .

Catalytic Fluoride Exchange

In the presence of organic bases (e.g., t-Bu-P4), the fluoride group participates in concerted nucleophilic aromatic substitution (CSNAr) with aryl fluorides (Fig. 1D in ):

Mechanism :

-

Deprotonation of the nucleophile by t-Bu-P4 enhances reactivity.

-

Synchronous attack on the aromatic ring and fluoride displacement occur via a single transition state (DFT-confirmed ).

Applications :

Lewis Acid-Mediated Reactions

The ethynyl group engages in Sonogashira coupling with aryl halides under Pd/Cu catalysis. For example:

Optimized Conditions :

| Parameter | Value | Source |

|---|---|---|

| Catalyst Loading | 5 mol% Pd | |

| Solvent | THF | |

| Yield | 78–92% |

科学的研究の応用

4-Ethynylbenzoyl fluoride has a wide range of applications in scientific research:

作用機序

The mechanism of action of 4-ethynylbenzoyl fluoride involves its ability to participate in various chemical reactions due to the presence of the reactive ethynyl and fluorine groups. The ethynyl group can undergo addition reactions, while the fluorine atom can be substituted with other nucleophiles. These reactions can lead to the formation of new compounds with different biological and chemical properties .

類似化合物との比較

Benzoyl Fluoride: Similar structure but lacks the ethynyl group.

4-Ethynylbenzoic Acid: Similar structure but contains a carboxylic acid group instead of a fluoride.

4-Fluorobenzoyl Chloride: Contains a chlorine atom instead of an ethynyl group.

Uniqueness: The combination of these functional groups allows for versatile chemical transformations and the synthesis of novel compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。